(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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Overview
Description
(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral compound belonging to the tetrahydroisoquinoline family This compound is characterized by its methoxy group at the 6th position and a carboxylic acid group at the 1st position of the tetrahydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
Chiral Resolution: The racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chiral resolution techniques and optimized carboxylation processes to ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy group or other positions on the ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and substituted tetrahydroisoquinolines.
Scientific Research Applications
(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other diseases.
Industry: It is utilized in the development of novel materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, and gene expression, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the methoxy group.
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Has a hydroxy group instead of a methoxy group.
Uniqueness
(S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
QIRHLLVXHCWXEL-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H](NCC2)C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C(=O)O |
Origin of Product |
United States |
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